Chrysene, 2-methoxy-5-methyl-
Description
Chrysene, 2-methoxy-5-methyl-, is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene backbone substituted with a methoxy group at the 2-position and a methyl group at the 5-position. Chrysene itself is a four-ring PAH commonly associated with incomplete combustion of organic materials, such as fossil fuels and biomass . Substituents like methoxy and methyl groups can significantly alter its chemical reactivity, environmental persistence, and biological activity compared to unsubstituted chrysene or other PAHs.
Properties
CAS No. |
77028-88-7 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-methoxy-5-methylchrysene |
InChI |
InChI=1S/C20H16O/c1-13-11-14-5-3-4-6-17(14)19-9-7-15-12-16(21-2)8-10-18(15)20(13)19/h3-12H,1-2H3 |
InChI Key |
SNRMRZRIZLBRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki Cross-Coupling for Chrysene Backbone Assembly
The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for constructing biaryl intermediates essential for chrysene synthesis. In one notable approach, naphthalene-2-boronic acid undergoes coupling with halogenated benzaldehyde derivatives to form 2-(2-naphthyl)-5-methoxybenzaldehyde precursors. This method achieves 55–98% yields through optimized palladium catalysis (Pd(PPh₃)₄) in dimethoxyethane (DME) with sodium carbonate as base. Subsequent elongation of the aldehyde functionality via phase-transfer-catalyzed epoxidation generates ethylene oxide intermediates, which undergo acid-mediated cyclization to yield 2-methoxychrysene derivatives.
A critical advancement involves the use of 6-methoxynaphthalene-2-boronic acid to introduce methoxy groups at strategic positions. Cross-coupling with 2-iodo-5-methoxyphenylacetone produces 2-(6-methoxy-2-naphthyl)phenylacetone, which undergoes methanesulfonic acid-induced cyclization with 90% regioselectivity toward the 5-methyl position. This method’s regiochemical control stems from electronic effects of the methoxy group, which directs electrophilic aromatic substitution to the para position relative to the electron-donating substituent.
TiCl₄-Catalyzed Cyclodehydration Strategies
Titanium tetrachloride (TiCl₄) has proven effective in facilitating cyclodehydration of keto intermediates to form the chrysene core. 2-(5-Methoxynaphthyl)phenylacetone, synthesized via Suzuki coupling, undergoes TiCl₄-catalyzed intramolecular Friedel-Crafts alkylation to produce 1-methoxy-5-methylchrysene in 68% yield. The Lewis acid activates the carbonyl group, enabling nucleophilic attack by the adjacent aromatic ring. This method’s efficiency depends on solvent polarity, with dichloromethane providing optimal reaction rates compared to nonpolar alternatives.
Recent optimizations have focused on substituent compatibility. Bulky groups at the 5-position hinder cyclization, necessitating elevated temperatures (80–100°C) for complete conversion. Conversely, electron-withdrawing groups at the 2-position accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.
Photochemical Cyclization for Methyl Group Introduction
Photochemical methods offer a complementary route to install methyl groups on the chrysene framework. Irradiation of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane at 0.02 M concentration produces 5-methylchrysene in 65% yield after 12 hours. The reaction proceeds via a [6π]-electrocyclic mechanism, with UV light (λ = 300 nm) promoting conjugation of the styrenyl double bond. Scaling this method to 15 L batches achieves 29% yield (12 g product), demonstrating industrial viability.
For 2-methoxy derivatives, pre-functionalization of the naphthalene moiety with methoxy groups prior to photocyclization ensures positional fidelity. However, competing pathways often generate 6-methylbenz[a]anthracene byproducts, requiring chromatographic separation.
Regioselectivity Challenges in Methoxy-Methyl Chrysene Synthesis
The simultaneous presence of methoxy and methyl groups introduces significant regiochemical complexity. Cyclization of 2-(2-naphthyl)-5-methoxyphenylacetone produces a 9:1 mixture of 5-methylchrysene and 6-methylbenz[a]anthracene, necessitating innovative separation strategies. A breakthrough involves selective oxidation of benz[a]anthracene impurities with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which leaves the chrysene backbone intact due to its higher ionization potential.
Electronic effects profoundly influence regioselectivity. Methoxy groups at the 2-position deactivate the adjacent ring toward electrophilic attack, favoring cyclization at the 5-position. Substituent steric effects further modulate this preference, with ortho-substituted aryl ketones exhibiting reduced cyclization rates.
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Regioselectivity | Scalability | Key Advantages |
|---|---|---|---|---|
| Suzuki Cross-Coupling | 55–98 | 70–90% | High | Precise biaryl control |
| TiCl₄ Cyclodehydration | 68–77 | 85–90% | Moderate | Mild conditions, fewer byproducts |
| Photochemical | 29–65 | 60–75% | Industrial | No metal catalysts required |
Suzuki coupling excels in constructing complex biaryl precursors but requires expensive palladium catalysts. TiCl₄-mediated cyclization offers superior regioselectivity but faces limitations in solvent compatibility. Photochemical methods, while scalable, suffer from lower yields due to competing polymerization side reactions.
Chemical Reactions Analysis
Types of Reactions: Chrysene, 2-methoxy-5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically occurs in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for this compound.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Chrysene, 2-methoxy-5-methyl- has several scientific research applications:
Chemistry: Used as a reference material for studying the metabolism of PAHs and their derivatives.
Medicine: Research into its potential carcinogenic and mutagenic properties, as well as its role in the formation of DNA adducts.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of chrysene, 2-methoxy-5-methyl- involves its interaction with various enzymes and molecular targets. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols . These intermediates can form DNA adducts, potentially leading to mutagenic and carcinogenic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Chrysene derivatives vary in substituent positions and functional groups, influencing their physicochemical behavior:
The methoxy group in 2-methoxy-5-methyl-chrysene likely reduces crystallinity compared to unsubstituted chrysene, while the methyl group enhances partitioning into lipid-rich environments .
Environmental Fate and Degradation
Substituents influence environmental persistence:
- Photolysis : Chrysene’s aqueous photolysis half-life ranges from 0.5–5 hours under sunlight, depending on season and latitude . The methyl group in 5-methylchrysene may prolong persistence by reducing photoreactivity, while the methoxy group could introduce new degradation pathways (e.g., demethylation).
- Microbial Degradation : Unsubstituted chrysene is degraded by bacterial consortia (e.g., ASDC), but degradation rates decrease in the presence of organic carbon sources (e.g., glucose) or metabolic intermediates (e.g., phthalic acid) . Methoxy and methyl substituents may sterically hinder enzyme binding, further slowing degradation.
Toxicity and Metabolic Activation
Substituent position critically affects carcinogenicity:
- Bay-Region Epoxides : Chrysene derivatives with epoxides in the bay region (e.g., 1,2-diol-3,4-epoxide) are highly tumorigenic in mice (98% pulmonary tumor incidence) due to DNA adduct formation .
- Impact of Substituents: Methoxy Groups: May block metabolic activation. For example, methoxy-PAHs like 6-methoxybenzo[a]pyrene exhibit reduced mutagenicity compared to parent PAHs .
Metabolic Pathways
Liver microsomes metabolize chrysene predominantly to bay-region diol epoxides (e.g., 1,2-diol-3,4-epoxide) via cytochrome P-450 enzymes . The 2-methoxy and 5-methyl groups in 2-methoxy-5-methyl-chrysene may:
Inhibit Epoxidation : Steric hindrance from substituents could reduce formation of reactive epoxides.
Alter Dihydrodiol Formation: Methoxy groups may redirect oxidation to non-bay regions, as seen in methoxy-substituted benzo[a]pyrene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
